Isometheptene bitartrate
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Overview
Description
Isometheptene bitartrate is a sympathomimetic amine that is commonly used in the treatment of migraines and tension headaches due to its vasoconstricting properties. This compound causes the narrowing of blood vessels, which helps alleviate the symptoms associated with these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isometheptene bitartrate involves the reaction of isometheptene with tartaric acid. The process typically includes the following steps:
Preparation of Isometheptene: Isometheptene is synthesized through the alkylation of 2-methylamino-iso-octene.
Formation of Bitartrate Salt: The isometheptene is then reacted with tartaric acid to form the bitartrate salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Alkylation: Using industrial reactors to perform the alkylation of 2-methylamino-iso-octene.
Purification: The crude product is purified through crystallization or other suitable methods to obtain high-purity isometheptene.
Salt Formation: The purified isometheptene is then reacted with tartaric acid in large reactors to form this compound.
Chemical Reactions Analysis
Types of Reactions: Isometheptene bitartrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced to its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of isometheptene.
Reduction Products: Reduced amine derivatives.
Substitution Products: Substituted isometheptene derivatives
Scientific Research Applications
Isometheptene bitartrate has several scientific research applications, including:
Chemistry: Used as a model compound in studying sympathomimetic amines and their reactions.
Biology: Investigated for its effects on blood vessels and its potential use in treating vascular disorders.
Medicine: Widely used in the treatment of migraines and tension headaches. Research is ongoing to explore its efficacy in other neurological conditions.
Industry: Utilized in the pharmaceutical industry for the production of migraine medications
Mechanism of Action
Isometheptene bitartrate exerts its effects through the activation of the sympathetic nervous system. It interacts with adrenergic receptors on the surface of blood vessels, leading to vasoconstriction. This process involves:
Activation of Adrenergic Receptors: Isometheptene binds to adrenergic receptors, triggering a signal transduction cascade.
Calcium Release: The cascade results in the release of calcium ions from the sarcoplasmic reticulum.
Smooth Muscle Contraction: The increased intracellular calcium concentration activates myosin light chain kinase, leading to smooth muscle contraction and vasoconstriction
Comparison with Similar Compounds
Isometheptene bitartrate is unique among sympathomimetic amines due to its specific use in treating migraines and tension headaches. Similar compounds include:
Heptaminol: Another sympathomimetic amine with vasoconstricting properties.
Methylhexanamine: Used as a stimulant and vasoconstrictor.
Tuaminoheptane: A sympathomimetic amine with similar vasoconstricting effects.
Uniqueness: this compound is particularly effective in treating migraines due to its ability to reverse vasodilation, a common feature of migraine attacks. Its combination with other agents like dichloralphenazone and acetaminophen enhances its therapeutic efficacy .
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;N,6-dimethylhept-5-en-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.C4H6O6/c1-8(2)6-5-7-9(3)10-4;5-1(3(7)8)2(6)4(9)10/h6,9-10H,5,7H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRDXBKIKFQOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)NC.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5984-50-9 |
Source
|
Record name | [R-(R*,R*)]-methyl(1,5-dimethylhex-4-enyl)ammonium hydrogen tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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